molecular formula C10H15NO3S B2867014 N-[2-(2-hydroxyethoxy)ethyl]-2-thiophen-3-ylacetamide CAS No. 1250503-83-3

N-[2-(2-hydroxyethoxy)ethyl]-2-thiophen-3-ylacetamide

Cat. No. B2867014
CAS RN: 1250503-83-3
M. Wt: 229.29
InChI Key: WLQHKMFBPUJIHI-UHFFFAOYSA-N
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Description

“N-[2-(2-hydroxyethoxy)ethyl]acetamide” is a chemical compound with the CAS Number: 118974-46-2 . It has a molecular weight of 147.17 . It’s a liquid in its physical form .


Molecular Structure Analysis

The InChI code for “N-[2-(2-hydroxyethoxy)ethyl]acetamide” is 1S/C6H13NO3/c1-6(9)7-2-4-10-5-3-8/h8H,2-5H2,1H3,(H,7,9) .


Physical And Chemical Properties Analysis

“N-[2-(2-hydroxyethoxy)ethyl]acetamide” is a liquid at room temperature . It has a molecular weight of 147.17 .

Scientific Research Applications

  • Chemoselective Acetylation for Drug Synthesis : A study by Magadum and Yadav (2018) investigated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a key intermediate in the synthesis of antimalarial drugs. They used Novozym 435 as a catalyst and found vinyl acetate to be the most effective acyl donor for this reaction (Magadum & Yadav, 2018).

  • Facilitating Heteroaromatic Product Formation : Research by Craig et al. (2005) focused on the decarboxylative Claisen rearrangement of tosylacetates, including thiophene derivatives, to produce disubstituted heteroaromatic compounds. This process is significant for synthesizing various chemical products (Craig et al., 2005).

  • Corrosion Inhibition : A study by Daoud et al. (2014) examined a thiophene Schiff base as a corrosion inhibitor for mild steel in acidic solutions. Their findings suggest that this compound efficiently inhibits corrosion, and its effectiveness increases with concentration (Daoud et al., 2014).

  • Antibacterial and Antifungal Activities : Altundas et al. (2010) synthesized novel cycloalkylthiophene-Schiff bases and examined their antibacterial and antifungal activities. Several of these compounds showed significant activity against various pathogenic strains, suggesting potential applications in the development of new antimicrobial agents (Altundas et al., 2010).

  • Applications in Dye-Sensitized Solar Cells : Liu et al. (2008) synthesized molecules incorporating 3,4-ethylenedioxythiophene, showing promise for use in dye-sensitized solar cells. One of the synthesized molecules achieved significant solar-to-energy conversion efficiency, indicating its potential in renewable energy applications (Liu et al., 2008).

  • Antitubercular Agents : Lourenço et al. (2007) synthesized a series of N-(aryl)-2-thiophen-2-ylacetamides and evaluated them as potential antitubercular agents. Several of these compounds showed promising activity against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis (Lourenço et al., 2007).

Mechanism of Action

While the mechanism of action for “N-[2-(2-hydroxyethoxy)ethyl]-2-thiophen-3-ylacetamide” is not available, “Acetamidoethoxyethanol” (a related compound) is known to be a high-performance moisturizer. It works by interacting with water and keratin (skin protein) to keep the water molecules tightly bound in the upper layer of the skin .

Safety and Hazards

“N-[2-(2-hydroxyethoxy)ethyl]acetamide” has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315, H319, and H335 .

properties

IUPAC Name

N-[2-(2-hydroxyethoxy)ethyl]-2-thiophen-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c12-3-5-14-4-2-11-10(13)7-9-1-6-15-8-9/h1,6,8,12H,2-5,7H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQHKMFBPUJIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC(=O)NCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-hydroxyethoxy)ethyl]-2-thiophen-3-ylacetamide

CAS RN

1250503-83-3
Record name N-[2-(2-hydroxyethoxy)ethyl]-2-(thiophen-3-yl)acetamide
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